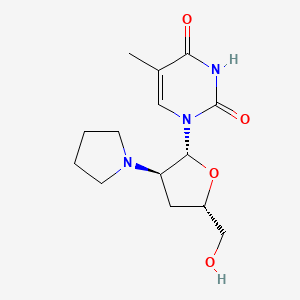

Uridine, 2',3'-dideoxy-5-methyl-2'-(1-pyrrolidinyl)-

CAS No.: 134935-06-1

Cat. No.: VC17141071

Molecular Formula: C14H21N3O4

Molecular Weight: 295.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 134935-06-1 |

|---|---|

| Molecular Formula | C14H21N3O4 |

| Molecular Weight | 295.33 g/mol |

| IUPAC Name | 1-[(2R,3R,5S)-5-(hydroxymethyl)-3-pyrrolidin-1-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C14H21N3O4/c1-9-7-17(14(20)15-12(9)19)13-11(6-10(8-18)21-13)16-4-2-3-5-16/h7,10-11,13,18H,2-6,8H2,1H3,(H,15,19,20)/t10-,11+,13+/m0/s1 |

| Standard InChI Key | UWVAPBCWJJHQNM-DMDPSCGWSA-N |

| Isomeric SMILES | CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)N3CCCC3 |

| Canonical SMILES | CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3CCCC3 |

Introduction

Uridine, 2',3'-dideoxy-5-methyl-2'-(1-pyrrolidinyl)- is a synthetic nucleoside derivative of uridine, featuring unique structural modifications that enhance its biological activity. This compound is characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar, replaced by a pyrrolidinyl group at the 2' position and a methyl group at the 5' position. Despite the lack of specific literature on this exact compound, related derivatives like Uridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)- have been extensively studied for their potential applications in medicinal chemistry, particularly in the development of antiviral agents and inhibitors of nucleic acid synthesis.

Synthesis Methods

The synthesis of similar uridine derivatives typically involves reactions in dry solvents under an inert atmosphere to prevent oxidation. Specific catalysts and reagents are crucial for achieving high yields and purity. For instance, reactions may include alkylation steps using alkyl halides or diazomethane to introduce necessary substituents on the ribose moiety.

Biological Activities and Applications

Nucleoside analogs like Uridine, 2',3'-dideoxy-5-methyl-2'-(1-pyrrolidinyl)- are often utilized in research related to RNA metabolism and therapeutic development. They can interact with viral RNA polymerases and other enzymes involved in nucleic acid synthesis, potentially inhibiting viral replication processes. These compounds are also studied for their roles in modulating cellular pathways involved in neuroprotection and inflammation.

Comparison with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| Uridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)- | C13H19N3O4 | 281.31 g/mol | Antiviral, inhibitor of nucleic acid synthesis |

| Uridine, 2',3'-dideoxy-5-(1-pyrrolidinyl)- | C13H19N3O4 | 281.31 g/mol | Similar to above, but with pyrrolidinyl at 5' position |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume